Cartilostatin 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

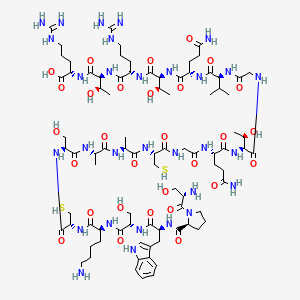

C86H142N30O29S2 |

|---|---|

Molecular Weight |

2124.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C86H142N30O29S2/c1-38(2)63(80(140)105-51(22-24-60(90)124)73(133)115-65(42(6)121)81(141)104-49(18-12-26-95-85(91)92)71(131)114-66(43(7)122)82(142)106-52(84(144)145)19-13-27-96-86(93)94)112-62(126)32-99-79(139)64(41(5)120)113-72(132)50(21-23-59(89)123)102-61(125)31-98-69(129)56(36-146)110-68(128)40(4)100-67(127)39(3)101-75(135)54(34-118)109-77(137)57(37-147)111-70(130)48(17-10-11-25-87)103-76(136)55(35-119)108-74(134)53(29-44-30-97-47-16-9-8-15-45(44)47)107-78(138)58-20-14-28-116(58)83(143)46(88)33-117/h8-9,15-16,30,38-43,46,48-58,63-66,97,117-122,146-147H,10-14,17-29,31-37,87-88H2,1-7H3,(H2,89,123)(H2,90,124)(H,98,129)(H,99,139)(H,100,127)(H,101,135)(H,102,125)(H,103,136)(H,104,141)(H,105,140)(H,106,142)(H,107,138)(H,108,134)(H,109,137)(H,110,128)(H,111,130)(H,112,126)(H,113,132)(H,114,131)(H,115,133)(H,144,145)(H4,91,92,95)(H4,93,94,96)/t39-,40-,41+,42+,43+,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,63-,64-,65-,66-/m0/s1 |

InChI Key |

IJMGKIPADIKNQT-DCQDIMAZSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CS)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Role of Cartilostatin 1 (CILP-1) in Chondrocyte Function: A Technical Guide

An In-Depth Examination of the Molecular Mechanisms Governing Cartilage Homeostasis and Pathology

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the term "Cartilostatin 1" is not widely found in recent scientific literature, historical and encyclopedic sources suggest it is synonymous with Cartilage Intermediate Layer Protein 1 (CILP-1) . This technical guide will, therefore, focus on the known mechanisms of action of CILP-1 in chondrocytes, the resident cells of cartilage. CILP-1 is an extracellular matrix (ECM) protein predominantly expressed in the intermediate layer of articular cartilage. Its expression is often dysregulated in joint diseases such as osteoarthritis (OA), indicating its significant role in cartilage health and disease. This document provides a comprehensive overview of CILP-1's interaction with key signaling pathways, its impact on chondrocyte metabolism, and detailed protocols for its study.

Core Mechanisms of Action

CILP-1's influence on chondrocyte function is multifaceted, primarily involving the modulation of key anabolic and stress-response pathways. The two major mechanisms of action are the antagonism of crucial growth factor signaling and the regulation of cellular responses to oxidative stress.

Antagonism of TGF-β1 and IGF-1 Signaling

CILP-1 is known to be an antagonist of Transforming Growth Factor-beta 1 (TGF-β1) and Insulin-like Growth Factor 1 (IGF-1), two critical growth factors for chondrocyte proliferation and ECM synthesis.[1]

-

Interaction with TGF-β1: CILP-1 can directly bind to TGF-β1, which is a major regulator of the profibrotic response.[2] This interaction is thought to restrict the accessibility of TGF-β1 to its membrane receptors (TGFR), thereby inhibiting the canonical Smad2/3 signaling pathway.[3] By sequestering TGF-β1, CILP-1 can suppress the downstream transcription of cartilage matrix genes.[1] Interestingly, TGF-β1 itself can induce the expression of CILP-1, suggesting a negative feedback loop to control chondrocyte metabolism.[4]

-

Inhibition of IGF-1 Signaling: CILP-1 has been shown to suppress IGF-1-induced chondrocyte proliferation and the synthesis of sulfated proteoglycans.[1] The proposed mechanism involves the inhibition of ligand-induced autophosphorylation of the IGF-1 receptor (IGF1R).[1] By interfering with the initial steps of the IGF-1 signaling cascade, CILP-1 can impair chondrocyte growth and the repair of the cartilage matrix.[1]

Regulation of the Keap1-Nrf2 Antioxidant Pathway

More recent evidence has unveiled a novel role for CILP-1 in protecting chondrocytes from ferroptosis, a form of iron-dependent programmed cell death, through the Keap1-Nrf2 pathway.

-

Interaction with Keap1: CILP-1 has been shown to competitively bind to Kelch-like ECH-associated protein 1 (Keap1).[5][6] Keap1 is a key component of an E3 ubiquitin ligase complex that targets the transcription factor Nrf2 for proteasomal degradation under basal conditions.[7][8]

-

Stabilization and Nuclear Translocation of Nrf2: By binding to Keap1, CILP-1 reduces the stability of the Keap1-Nrf2 dimer, thereby inhibiting the ubiquitination and subsequent degradation of Nrf2.[5][6] This allows Nrf2 to accumulate and translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[5][6]

-

Induction of Antioxidant and Anti-ferroptotic Genes: In the nucleus, Nrf2 activates the transcription of a battery of cytoprotective genes, including those involved in antioxidant defense (e.g., HO-1, SOD-1) and the inhibition of ferroptosis (e.g., GPX4, SLC7A11).[5][6] This CILP-1-mediated activation of the Nrf2 pathway helps to mitigate oxidative stress, inhibit chondrocyte ferroptosis, and promote the hyalinization of fibrocartilage, which is crucial for cartilage repair.[5][6]

Data Presentation

The following tables summarize the quantitative effects of CILP-1 on key molecular markers in chondrocytes, primarily derived from in vitro studies.

Table 1: Effect of CILP-1 Overexpression on Protein Levels of Cartilage Matrix and Ferroptosis-Related Markers in Chondrocytes

| Protein Target | Change with CILP-1 Overexpression | Significance (p-value) | Reference |

| Type II Collagen | Increased | < 0.001 | [5] |

| Type I Collagen | Decreased | < 0.001 | [5] |

| Sox9 | Increased | < 0.001 | [5] |

| α-SMA | Decreased | < 0.001 | [5] |

| SLC7A11 | Increased | < 0.001 | [5] |

| HO-1 | Increased | = 0.041 | [5] |

| GPX4 | Increased | < 0.001 | [5] |

| SOD-1 | Increased | < 0.001 | [5] |

Table 2: Effect of CILP-1 Knockdown on Protein Levels of Cartilage Matrix and Ferroptosis-Related Markers in Chondrocytes

| Protein Target | Change with CILP-1 Knockdown (KD-01) | Significance (p-value) | Change with CILP-1 Knockdown (KD-02) | Significance (p-value) | Reference |

| Type II Collagen | Decreased | < 0.001 | Decreased | < 0.001 | [5] |

| Type I Collagen | Increased | = 0.002 | Increased | = 0.0313 | [5] |

| Sox9 | Decreased | < 0.001 | Decreased | < 0.001 | [5] |

| α-SMA | Increased | = 0.0146 | Increased | = 0.0498 | [5] |

| SLC7A11 | Decreased | < 0.001 | Decreased | = 0.0068 | [5] |

| HO-1 | Decreased | < 0.001 | Decreased | = 0.0015 | [5] |

| GPX4 | Decreased | < 0.001 | Decreased | < 0.001 | [5] |

| SOD-1 | Decreased | < 0.001 | Decreased | < 0.001 | [5] |

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by CILP-1.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the function of CILP-1 in chondrocytes.

Immunohistochemistry (IHC) for CILP-1 in Cartilage Tissue

Objective: To visualize the localization of CILP-1 protein within articular cartilage tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded cartilage tissue sections (5 µm)

-

Xylene

-

Ethanol series (100%, 95%, 70%)

-

Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

-

3% Hydrogen peroxide in methanol

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-CILP-1 (concentration to be optimized, typically 1:100-1:500)

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene for 2 x 5 minutes.

-

Rehydrate through a graded ethanol series: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval solution at 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate sections with 3% H2O2 in methanol for 10 minutes to block endogenous peroxidase activity.

-

Rinse with PBS (3 x 5 min).

-

-

Blocking:

-

Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary anti-CILP-1 antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse with PBS (3 x 5 min).

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Rinse with PBS (3 x 5 min).

-

Apply DAB substrate and incubate until the desired brown color develops.

-

Rinse with distilled water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

Rinse with running tap water.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a coverslip using mounting medium.

-

Co-Immunoprecipitation (Co-IP) of CILP-1 and Keap1

Objective: To determine the in vitro interaction between CILP-1 and Keap1.

Materials:

-

Chondrocyte cell lysate

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

-

Primary antibodies: Rabbit anti-CILP-1 and Mouse anti-Keap1

-

Control IgG (from the same species as the IP antibody)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

Protocol:

-

Cell Lysis:

-

Lyse chondrocytes in Co-IP lysis buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Pre-clearing:

-

Add protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Remove the beads using a magnetic stand.

-

-

Immunoprecipitation:

-

Add the anti-CILP-1 antibody (or control IgG) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

-

Immune Complex Capture:

-

Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with cold wash buffer.

-

-

Elution:

-

Resuspend the beads in elution buffer and boil for 5-10 minutes to release the proteins.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the anti-Keap1 antibody to detect the co-immunoprecipitated protein.

-

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

Objective: To quantify the change in mRNA expression of Nrf2 target genes in response to CILP-1 treatment.

Materials:

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

qPCR instrument

-

Primers for target genes (e.g., HMOX1, GCLC, NQO1) and a housekeeping gene (e.g., GAPDH)

Protocol:

-

Cell Treatment:

-

Culture chondrocytes and treat with recombinant CILP-1 protein or a control vehicle for a specified time.

-

-

RNA Extraction:

-

Extract total RNA from the chondrocytes using an RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

-

qPCR:

-

Set up qPCR reactions in triplicate for each target gene and the housekeeping gene using the qPCR master mix and specific primers.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Conclusion

Cartilage Intermediate Layer Protein 1 (CILP-1), also referred to as this compound, is a significant regulator of chondrocyte function with a dual role in both antagonizing anabolic signaling and promoting antioxidant responses. Its ability to inhibit TGF-β1 and IGF-1 signaling pathways positions it as a potential catabolic factor in cartilage, especially given its upregulation in osteoarthritic conditions. However, its newly discovered function in activating the Keap1-Nrf2 pathway to protect against ferroptosis suggests a more complex, context-dependent role in cartilage homeostasis and repair. Further research into the precise molecular interactions and the upstream regulation of CILP-1 expression will be crucial for developing targeted therapeutic strategies for cartilage-related diseases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted roles of this intriguing protein in chondrocyte biology.

References

- 1. uniprot.org [uniprot.org]

- 2. TGF-β Inhibitor CILP as a Novel Biomarker for Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptional regulation of the cartilage intermediate layer protein (CILP) gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Keap1–Nrf2 Pathway | Encyclopedia MDPI [encyclopedia.pub]

Cartilostatin 1: A Peptide Regulator in Extracellular Matrix Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cartilostatin 1 is a novel anti-angiogenic peptide identified from proteins containing type I thrombospondin repeats. Scientific literature on the direct effects of the this compound peptide on cartilage extracellular matrix (ECM) production is nascent. However, it is derived from Cartilage Intermediate Layer Protein 1 (CILP-1), a well-characterized protein with significant, predominantly inhibitory, effects on cartilage and intervertebral disc ECM homeostasis. This guide will focus on the known functions of CILP-1 to provide a comprehensive understanding of the likely biological context and effects of its derivative, this compound, on extracellular matrix production.

CILP-1 is an extracellular matrix protein that has been shown to be upregulated in degenerative joint diseases such as osteoarthritis and intervertebral disc degeneration.[1][2][3] It functions primarily by antagonizing key anabolic signaling pathways, thereby suppressing the synthesis of major ECM components and promoting a catabolic environment.[2][3][4]

The Role of CILP-1 in Extracellular Matrix Regulation

Cartilage Intermediate Layer Protein 1 (CILP-1) is a secreted glycoprotein predominantly expressed in cartilage and intervertebral discs.[4] Its expression levels are observed to increase with age and in pathological conditions like osteoarthritis. The primary mechanism by which CILP-1 influences the extracellular matrix is through its interaction with and inhibition of critical growth factor signaling pathways, namely the Transforming Growth Factor-beta 1 (TGF-β1) and Insulin-like Growth Factor 1 (IGF-1) pathways.[2][3][4]

Effects on Proteoglycan Synthesis

CILP-1 has been demonstrated to suppress the synthesis of sulfated proteoglycans, which are essential for the compressive strength of cartilage.[4] This is achieved by antagonizing the anabolic effects of IGF-1.[3][4] Studies on nucleus pulposus (NP) cells, which are similar to chondrocytes, have shown that treatment with CILP-1 leads to a significant downregulation of aggrecan (ACAN), a major proteoglycan in cartilage.[1]

Effects on Collagen Synthesis

The influence of CILP-1 extends to the regulation of collagen, the primary structural protein in cartilage. By inhibiting the TGF-β1 pathway, CILP-1 can suppress the expression of genes responsible for cartilage matrix production, including type II collagen.[4] In studies involving nucleus pulposus cells, CILP-1 treatment resulted in a decrease in collagen gene expression.[1]

Induction of Matrix Degrading Enzymes

Beyond the suppression of anabolic pathways, CILP-1 actively promotes the degradation of the extracellular matrix. Research has shown that CILP-1 upregulates the expression of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS), enzymes that are responsible for the breakdown of collagen and proteoglycans.[1]

Quantitative Data on CILP-1 Effects on ECM Components

The following table summarizes the quantitative effects of CILP-1 on the expression of key extracellular matrix components and their degrading enzymes in nucleus pulposus cells.

| Gene | Treatment | Fold Change (vs. Control) | Cell Type | Reference |

| Aggrecan (ACAN) | CILP-1 | Downregulated | Nucleus Pulposus | [1] |

| Collagen Type II | CILP-1 | Downregulated | Nucleus Pulposus | [1] |

| SOX9 | CILP-1 | Downregulated | Nucleus Pulposus | [1] |

| ADAMTS4 | CILP-1 | Upregulated | Nucleus Pulposus | [1] |

| ADAMTS5 | CILP-1 | Upregulated | Nucleus Pulposus | [1] |

| MMP3 | CILP-1 | Upregulated | Nucleus Pulposus | [1] |

| MMP13 | CILP-1 | Upregulated | Nucleus Pulposus | [1] |

| IL-6 | CILP-1 | Upregulated | Nucleus Pulposus | [1] |

Signaling Pathways Modulated by CILP-1

CILP-1 exerts its effects on extracellular matrix production by modulating several key signaling pathways within chondrocytes and related cell types. The primary pathways identified are the IGF-1 and TGF-β1 signaling cascades, as well as downstream inflammatory pathways like MAPK and NF-κB.

References

- 1. Cartilage Intermediate Layer Protein‐1 Promotes Extracellular Matrix Degeneration via Interacting With CD47 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cartilage intermediate layer protein affects the progression of intervertebral disc degeneration by regulating the extracellular microenvironment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. uniprot.org [uniprot.org]

Unraveling the Role of Cortistatin in Cartilage Homeostasis: A Technical Guide

An In-depth Examination of the Gene Expression and Regulation of Cortistatin in Chondrocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract: The integrity of articular cartilage is paramount for joint health, and its degradation is a hallmark of debilitating diseases such as osteoarthritis. Emerging evidence points to the neuropeptide Cortistatin (Gene: CORT) as a critical endogenous factor in maintaining cartilage homeostasis. This technical guide provides a comprehensive overview of Cortistatin gene expression and its regulation within the cartilaginous environment. It details the molecular pathways governing its function, presents quantitative data on its expression under inflammatory conditions, and offers detailed protocols for its study. This document serves as a vital resource for researchers and professionals in the fields of rheumatology, molecular biology, and pharmacology who are focused on the development of novel therapeutic strategies for cartilage-related disorders. Although the user referred to "Cartilostatin 1," this term is not recognized in scientific literature; based on functional relevance to cartilage, this guide focuses on Cortistatin (CORT).

Introduction to Cortistatin and its Significance in Cartilage Biology

Cortistatin (CST) is a neuropeptide that shares structural and functional similarities with somatostatin[1]. Encoded by the CORT gene, it is processed into biologically active peptides[1]. While initially identified for its roles in the nervous and immune systems, recent studies have highlighted its significant anti-inflammatory and protective functions in various tissues, including cartilage[2][3]. In the context of joint diseases like osteoarthritis (OA), where inflammation and catabolic processes drive cartilage degradation, Cortistatin has emerged as a potential therapeutic agent. It is expressed by chondrocytes, the resident cells of cartilage, and its levels are altered in pathological conditions[4].

Cortistatin Gene Expression in Cartilage

The expression of the CORT gene is crucial for maintaining the physiological functions of chondrocytes. Studies have demonstrated that Cortistatin is endogenously produced by these cells. However, its expression is significantly modulated by the inflammatory microenvironment of the joint.

Basal Expression in Chondrocytes

Under normal physiological conditions, chondrocytes exhibit a basal level of CORT gene expression, contributing to the maintenance of cartilage matrix homeostasis.

Downregulation by Pro-inflammatory Cytokines

A key aspect of Cortistatin regulation in cartilage is its response to pro-inflammatory stimuli. Tumor necrosis factor-alpha (TNF-α), a major cytokine implicated in the pathogenesis of osteoarthritis, has been shown to significantly downregulate the expression of Cortistatin in human chondrocytes[2][4]. This reduction in Cortistatin levels may exacerbate the inflammatory cascade and cartilage degradation.

Table 1: Quantitative Analysis of Cortistatin (CORT) mRNA Expression in Human Chondrocytes

| Treatment Condition | Fold Change in CORT mRNA Expression (relative to control) | Reference |

| TNF-α (10 ng/mL) stimulation | Decreased | [2][4] |

Note: Specific fold-change values from the primary literature were not consistently reported. The data indicates a clear downregulatory trend.

Regulation of Cortistatin and its Signaling Pathway in Cartilage

The protective effects of Cortistatin in cartilage are primarily mediated through its interaction with the TNF-α signaling pathway, a central axis in inflammatory joint diseases.

Interaction with TNF-α Receptors

Cortistatin has been shown to competitively bind to both TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2) on the surface of chondrocytes[2][4]. By occupying these receptors, Cortistatin effectively antagonizes the binding of TNF-α, thereby inhibiting its downstream pro-inflammatory and catabolic effects.

Inhibition of the NF-κB Signaling Pathway

The binding of TNF-α to its receptors typically triggers the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation and catabolism in chondrocytes[5][6]. NF-κB activation leads to the transcription of genes encoding matrix-degrading enzymes (e.g., MMPs, ADAMTSs) and pro-inflammatory cytokines (e.g., IL-1β, IL-6)[2][5]. Cortistatin, by blocking TNF-α binding, prevents the activation of this cascade. Specifically, it has been demonstrated to:

-

Attenuate the phosphorylation of IκB-α: This prevents the release and nuclear translocation of the p65 subunit of NF-κB[2].

-

Antagonize the nuclear translocation of p65: This directly inhibits the transcriptional activity of NF-κB[2].

The inhibition of the NF-κB pathway by Cortistatin leads to a reduction in the expression of catabolic and inflammatory mediators, thus protecting the cartilage matrix from degradation[2][4].

Experimental Protocols

This section provides detailed methodologies for the investigation of Cortistatin gene expression and regulation in cartilage.

Primary Human Chondrocyte Isolation and Culture

This protocol outlines the steps for isolating and culturing primary human chondrocytes from articular cartilage.

Materials:

-

Human articular cartilage

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Pronase

-

Collagenase P

-

Phosphate-Buffered Saline (PBS)

-

Sterile scalpel blades, forceps, and culture dishes

-

70 µm cell strainer

-

Centrifuge

Protocol:

-

Obtain human articular cartilage under sterile conditions.

-

Wash the cartilage explants with PBS containing antibiotics.

-

Mince the cartilage into small pieces (1-2 mm³) using a sterile scalpel.

-

Digest the minced tissue with Pronase solution for 30 minutes at 37°C with gentle agitation[1].

-

Wash the tissue twice with PBS to remove the Pronase.

-

Perform a second digestion with Collagenase P solution overnight at 37°C until the tissue is fully digested[1].

-

Filter the resulting cell suspension through a 70 µm cell strainer to remove any undigested tissue.

-

Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with PBS.

-

Resuspend the chondrocytes in complete culture medium (DMEM/F12 supplemented with 10% FBS and penicillin-streptomycin).

-

Plate the cells in culture flasks and maintain at 37°C in a humidified atmosphere with 5% CO₂.

-

For experiments, chondrocytes are typically used at passage 1 or 2 to maintain their phenotype.

TNF-α Stimulation of Chondrocytes

Protocol:

-

Culture primary human chondrocytes to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours in a low-serum or serum-free medium to synchronize them.

-

Treat the cells with recombinant human TNF-α at a final concentration of 10 ng/mL for the desired time period (e.g., 24 hours for gene expression analysis)[2][7].

-

For inhibitor studies, pre-treat the cells with Cortistatin (e.g., 50 µg/ml) for 1-2 hours before adding TNF-α[2].

-

Harvest the cells for subsequent analysis (RNA or protein extraction).

Quantitative Real-Time PCR (RT-qPCR) for CORT Gene Expression

This protocol details the steps for quantifying the mRNA levels of CORT.

Materials:

-

TRIzol reagent or a commercial RNA extraction kit

-

Reverse transcription kit

-

SYBR Green qPCR master mix

-

qPCR instrument

-

Nuclease-free water

-

Primers for human CORT and a housekeeping gene (e.g., GAPDH)

Primer Sequences for Human CORT (Example):

-

Forward Primer: 5'-AGCAGCAGGTGTCCCAAAGA-3'

-

Reverse Primer: 5'-ATTTACGGGTCAACTTCACATTCAA-3'

Note: Primer sequences should always be validated for specificity and efficiency before use.

Protocol:

-

RNA Extraction: Isolate total RNA from chondrocyte cell pellets using TRIzol or a column-based kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for CORT and the housekeeping gene, and SYBR Green master mix.

-

qPCR Amplification: Perform the qPCR reaction in a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in CORT gene expression, normalized to the housekeeping gene.

Western Blotting for Cortistatin Protein Expression

This protocol describes the detection of Cortistatin protein levels in chondrocyte lysates.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against human Cortistatin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Recommended Primary Antibody:

-

Rabbit Polyclonal anti-Cortistatin antibody (e.g., from Novus Biologicals, NBP1-69148) or Mouse Monoclonal anti-Cortistatin antibody (e.g., from USCN, MAC393Hu22).

Protocol:

-

Protein Extraction: Lyse chondrocyte cell pellets in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against Cortistatin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Cortistatin has been identified as a key player in the complex network that governs cartilage health and disease. Its downregulation in the presence of inflammatory cytokines like TNF-α and its ability to counteract their detrimental effects by inhibiting the NF-κB pathway underscore its therapeutic potential. This guide provides a foundational understanding and practical protocols for the further investigation of Cortistatin in cartilage biology. Future research should focus on elucidating the upstream regulators of Cortistatin expression in chondrocytes, exploring its role in in vivo models of osteoarthritis, and developing strategies to modulate its expression or activity for therapeutic benefit. The continued exploration of the Cortistatin pathway promises to open new avenues for the development of disease-modifying drugs for osteoarthritis and other degenerative joint diseases.

References

- 1. Cortistatin (neuropeptide) - Wikipedia [en.wikipedia.org]

- 2. CORT cortistatin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. Cortistatin binds to TNF-α receptors and protects against osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CORT cortistatin [Falco peregrinus (peregrine falcon)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. TNFα-Related Chondrocyte Inflammation Models: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Analysis of Chondroprotective Agents on Cartilage Explants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies used to evaluate the efficacy of therapeutic compounds on cartilage explants in vitro. Given the absence of "Cartilostatin 1" in peer-reviewed literature, this document focuses on established protocols and data presentation using well-characterized agents as illustrative examples. The aim is to equip researchers with the necessary knowledge to design, execute, and interpret experiments aimed at identifying and characterizing potential chondroprotective drugs.

Introduction to Cartilage Explant Models

Articular cartilage has a limited capacity for self-repair, making it susceptible to degenerative diseases like osteoarthritis (OA). Cartilage explant cultures are a cornerstone of OA research, providing a robust in vitro system that preserves the three-dimensional structure of the tissue and the native extracellular matrix (ECM) environment of chondrocytes.[1] This model is invaluable for studying cartilage pathobiology and for the preclinical screening of disease-modifying osteoarthritis drugs (DMOADs).

Typically, experiments involve inducing a catabolic state in the explants, often using pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) or Tumor Necrosis Factor-alpha (TNF-α), to mimic the inflammatory environment of an osteoarthritic joint.[1][2] The ability of a test compound to counteract these catabolic effects is then assessed through a variety of biochemical, histological, and molecular analyses.

Experimental Protocols

This section details the key experimental procedures for conducting in vitro studies with cartilage explants.

Cartilage Explant Culture and Treatment

This protocol outlines the harvesting, culture, and treatment of cartilage explants to model cartilage degradation.

Materials:

-

Full-thickness articular cartilage (e.g., from bovine or porcine joints)

-

Sterile Dulbecco's Modified Eagle Medium (DMEM) with F-12 supplement

-

Fetal Bovine Serum (FBS) and Penicillin-Streptomycin solution

-

Sterile phosphate-buffered saline (PBS)

-

Biopsy punch (e.g., 3-4 mm diameter)

-

Scalpel and forceps

-

24-well or 48-well culture plates

-

Recombinant human IL-1β

-

Test compound (e.g., Celecoxib, Dexamethasone)

Procedure:

-

Harvesting: Aseptically harvest full-thickness articular cartilage from a suitable source (e.g., bovine metacarpophalangeal joint). Use a sterile biopsy punch to create uniform explant discs.

-

Acclimatization: Place two to three explants per well in a multi-well plate with culture medium (DMEM/F-12 + 10% FBS + 1% Penicillin-Streptomycin). Culture for 48-72 hours at 37°C and 5% CO₂ to allow the tissue to stabilize.

-

Induction of Catabolism: Replace the medium with low-serum or serum-free medium. Add a pro-inflammatory stimulus, such as IL-1β (e.g., 10 ng/mL), to the designated wells.

-

Treatment: Concurrently, treat the stimulated explants with various concentrations of the test compound. Include appropriate controls:

-

Negative Control: Explants in medium alone.

-

Vehicle Control: Explants with IL-1β and the vehicle used to dissolve the test compound.

-

Positive Control: Explants with IL-1β and a known chondroprotective agent.

-

-

Incubation: Culture the explants for a defined period (e.g., 7 to 21 days). Collect the conditioned media at regular intervals (e.g., every 2-3 days) and store at -80°C for later analysis. Replenish with fresh medium and treatments.

-

Harvesting for Analysis: At the end of the culture period, harvest the cartilage explants for biochemical, histological, and gene expression analysis.

Biochemical Analysis: Glycosaminoglycan (GAG) Quantification

The release of sulfated glycosaminoglycans (sGAGs) into the culture medium is a key indicator of proteoglycan degradation. The Dimethylmethylene Blue (DMMB) assay is a widely used colorimetric method for sGAG quantification.[3][4]

Materials:

-

Collected culture media and papain-digested cartilage explants.

-

Papain digestion buffer (e.g., 0.1 M sodium phosphate, 10 mM EDTA, 10 mM L-cysteine, pH 6.5) with papain (125 µg/mL).[5]

-

DMMB dye solution (16 mg/L 1,9-dimethylmethylene blue, 3.04 g/L glycine, 2.37 g/L NaCl, 95 mL/L 0.1 M acetic acid, pH 3.0).[4]

-

Chondroitin sulfate standard (for standard curve).

-

96-well microplate and plate reader.

Procedure:

-

Tissue Digestion: To measure the remaining GAG content in the explants, digest the tissue overnight at 60°C in papain digestion buffer.[3][6]

-

Standard Curve: Prepare a serial dilution of chondroitin sulfate (e.g., 0 to 50 µg/mL) to generate a standard curve.

-

Assay:

-

Pipette 20 µL of each standard, media sample, and digested explant sample into a 96-well plate in duplicate.

-

Add 200 µL of DMMB dye solution to each well.

-

Immediately read the absorbance at 525 nm using a microplate reader.

-

-

Calculation: Determine the GAG concentration in the samples by comparing their absorbance to the standard curve. Calculate the percentage of GAG release by dividing the amount in the medium by the total GAG (medium + remaining in explant).

Histological Analysis: Safranin O Staining

Safranin O stains proteoglycans red, providing a visual assessment of their content and distribution within the cartilage matrix. A loss of red staining indicates proteoglycan depletion.

Materials:

-

Formalin-fixed, paraffin-embedded cartilage explants.

-

Microtome and glass slides.

-

Weigert's iron hematoxylin.

-

Fast Green solution (0.02%).

-

Acetic acid (1%).

-

Safranin O solution (0.1%).

-

Ethanol series (95%, 100%) and xylene for dehydration and clearing.

-

Mounting medium.

Procedure:

-

Sectioning: Cut 4-5 µm sections from the paraffin-embedded explants and mount them on slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Staining:

-

Dehydration and Mounting: Dehydrate the sections through graded ethanol, clear in xylene, and coverslip using a resinous mounting medium.[7][9]

-

Analysis: Examine the sections under a microscope. Proteoglycan-rich cartilage will stain red/orange, nuclei will be black, and the background will be green.

Gene Expression Analysis: RNA Isolation and qPCR

Analyzing the expression of key genes provides insight into the molecular mechanisms of cartilage degradation and repair.

Materials:

-

Harvested cartilage explants.

-

Cryogenic mill (e.g., SPEX Freezer/Mill) or tissue homogenizer.

-

TRIzol reagent.

-

RNA isolation kit (e.g., column-based kits).

-

Reverse transcription kit.

-

qPCR primers for target genes (e.g., ACAN, COL2A1, MMP13, ADAMTS5, SOX9) and a housekeeping gene (e.g., GAPDH, TBP).

-

qPCR master mix and real-time PCR system.

Procedure:

-

Homogenization: Snap-freeze the cartilage explants in liquid nitrogen. Pulverize the frozen tissue using a cryogenic mill to break down the dense ECM.[10]

-

RNA Isolation: Immediately add TRIzol to the pulverized tissue to lyse cells and inactivate RNases. Proceed with RNA isolation following a combination of the TRIzol protocol and a column-based kit to enhance purity and yield, as cartilage is rich in proteoglycans that can co-precipitate with RNA.[10][11]

-

Quality Control: Assess RNA quantity and purity (A260/280 and A260/230 ratios) using a spectrophotometer. Check RNA integrity (RIN value) using a Bioanalyzer.

-

Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using specific primers for the genes of interest.

-

Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.

Data Presentation

Quantitative data should be summarized in a clear and concise format. The following tables provide examples based on published findings for known anti-inflammatory agents.

Table 1: Effect of Celecoxib on Proteoglycan (PG) Metabolism in IL-1β/TNF-α-Stimulated Human Cartilage Explants

| Treatment Group | PG Synthesis (% of Control) | GAG Release (% of Control) | GAG Content (% of Control) |

| Control (no cytokines) | 100% | 100% | 100% |

| IL-1β + TNF-α | 25% | 250% | 60% |

| IL-1β + TNF-α + Celecoxib (0.1 µM) | 40% | 180% | 75% |

| IL-1β + TNF-α + Celecoxib (1 µM) | 65% | 120% | 90% |

| IL-1β + TNF-α + Celecoxib (10 µM) | 80% | 100% | 98% |

| Data are representative values synthesized from published dose-response curves to illustrate the chondroprotective effects of Celecoxib.[2] Celecoxib dose-dependently reverses the negative effects of inflammatory cytokines on proteoglycan synthesis and GAG release, thereby normalizing the total GAG content of the cartilage explants.[2] |

Table 2: Effect of Dexamethasone on MMP and TIMP Production in Arthritic Rabbit Cartilage Explants

| Treatment Group | Latent Collagenase (MMP-1/13) Production | TIMP Production |

| Normal Cartilage | Low | High |

| Arthritic Cartilage (Untreated) | High | Low |

| Arthritic Cartilage + Dexamethasone (10 nM) | Suppressed | Increased |

| This table summarizes the findings that dexamethasone can shift the proteolytic balance in arthritic cartilage explants by suppressing the production of collagenases while increasing the production of their natural inhibitor, TIMP (Tissue Inhibitor of Metalloproteinases).[12] |

Visualization of Pathways and Workflows

Diagrams created using Graphviz help to visualize complex biological pathways and experimental processes.

Experimental Workflow

Caption: Workflow for in vitro evaluation of a test compound on cartilage explants.

Catabolic Signaling in Chondrocytes

Caption: IL-1β-induced catabolic signaling pathways in chondrocytes.

Mechanism of a Chondroprotective Agent

Caption: Mechanism of action for a COX-2 inhibitor in preventing cartilage degradation.

References

- 1. Celecoxib: considerations regarding its potential disease-modifying properties in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ors.org [ors.org]

- 3. Optimized Extraction of Glycosaminoglycans from Normal and Osteoarthritic Cartilage for Glycomics Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubcompare.ai [pubcompare.ai]

- 6. pure.eur.nl [pure.eur.nl]

- 7. brd.nci.nih.gov [brd.nci.nih.gov]

- 8. urmc.rochester.edu [urmc.rochester.edu]

- 9. research.mcdb.ucla.edu [research.mcdb.ucla.edu]

- 10. Extraction of High-Quality RNA from Human Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. profiles.wustl.edu [profiles.wustl.edu]

- 12. The effects of dexamethasone in vitro on the production of collagenase and inhibitor by synovial and cartilage explants from the joints of rabbits with a proliferative arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Stylostatin 1

Abstract

This document provides detailed application notes and protocols for the synthesis and purification of Stylostatin 1, a cyclic heptapeptide with the amino acid sequence cyclo[Ala-Ile-Pro-Phe-Asn-Ser-Leu]. The user's original query for "Cartilostatin 1" is addressed by focusing on Stylostatin 1, as extensive research indicates the former is likely a typographical error. These protocols are intended for researchers, scientists, and drug development professionals. The synthesis is based on solid-phase peptide synthesis (SPPS) methodologies, and the purification is achieved through reversed-phase high-performance liquid chromatography (RP-HPLC). Quantitative data from published literature is summarized, and logical workflows are visualized using the DOT language.

Introduction

Stylostatin 1 is a naturally occurring cyclic heptapeptide isolated from the marine sponge Stylotella aurantium. It has demonstrated notable cytotoxic activity against various cancer cell lines, making it a subject of interest in medicinal chemistry and drug discovery. The synthesis of Stylostatin 1 and its analogs is crucial for further biological evaluation and structure-activity relationship (SAR) studies. This document outlines a comprehensive approach to its chemical synthesis and purification.

Synthesis of Stylostatin 1

The primary method for the synthesis of Stylostatin 1 is solid-phase peptide synthesis (SPPS), which allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.

Quantitative Data for Stylostatin 1 Synthesis

| Parameter | Value | Reference |

| Synthesis Scale | 0.1 mmol | [1] |

| Resin | 2-Chlorotrityl chloride resin | [1] |

| Resin Loading | 0.4-0.6 mmol/g | [1] |

| Coupling Reagents | PyBOP/HOBt/DIEA or HCTU/DIPEA | [2] |

| Fmoc Deprotection | 20% piperidine in DMF | [2] |

| Cleavage from Resin (Linear Peptide) | 2,2,2-Trifluoroethanol (TFE) | [3] |

| Cyclization Reagents | PyAOP/HOAt/NMM | [3] |

| Global Deprotection | Trifluoroacetic acid (TFA) cocktail | [2] |

| Overall Yield (Cyclic Peptide) | ~67% (for a similar cyclopeptide, stylissamide I) | [3] |

Experimental Protocol: Solid-Phase Synthesis of Linear Heptapeptide

This protocol describes the manual synthesis of the linear precursor of Stylostatin 1 on 2-chlorotrityl chloride resin.

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Ile-OH, Fmoc-Ala-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N-Diisopropylethylamine (DIPEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

2,2,2-Trifluoroethanol (TFE)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

Procedure:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 1 hour in a reaction vessel.

-

First Amino Acid Loading (Fmoc-Leu-OH):

-

Dissolve Fmoc-Leu-OH (2 equivalents to resin capacity) and DIPEA (4 equivalents) in DMF.

-

Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Wash the resin with DMF (5x).

-

-

Amino Acid Coupling (Iterative):

-

For each subsequent amino acid (Ser, Asn, Phe, Pro, Ile, Ala), pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (3 equivalents) and HOBt (3 equivalents) in DMF, followed by the addition of DIPEA (6 equivalents).

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

-

After each successful coupling, wash the resin with DMF (3x) and DCM (3x).

-

Perform Fmoc deprotection as described in step 3 before coupling the next amino acid.

-

-

Cleavage of Linear Peptide from Resin:

-

After the final amino acid coupling and Fmoc deprotection, wash the resin thoroughly with DCM.

-

Treat the resin with a solution of TFE/DCM (1:4) for 1 hour to cleave the protected linear peptide.[3]

-

Filter the resin and collect the filtrate.

-

Evaporate the solvent under reduced pressure to obtain the protected linear peptide.

-

Experimental Protocol: Cyclization and Deprotection

Procedure:

-

Cyclization in Solution:

-

Dissolve the protected linear peptide in a large volume of DMF.

-

Add PyAOP (1.5 equivalents), HOAt (1.5 equivalents), and NMM (3 equivalents).[3]

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the cyclization by RP-HPLC.

-

-

Global Deprotection:

-

Once cyclization is complete, evaporate the DMF.

-

Treat the residue with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours at room temperature.[2]

-

Precipitate the crude cyclic peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Stylostatin 1.

Purification of Stylostatin 1

The crude Stylostatin 1 is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data for Stylostatin 1 Purification

| Parameter | Value | Reference |

| Column | ||

| Stationary Phase | C18 silica gel | [3] |

| Mobile Phase | ||

| Solvent A | 0.1% TFA in Water | [4] |

| Solvent B | 0.1% TFA in Acetonitrile | [4] |

| Gradient | Linear gradient (e.g., 20-80% B over 30 min) | General Practice |

| Flow Rate | Preparative: ~20 mL/min; Semi-preparative: ~4 mL/min | General Practice |

| Detection | UV at 214 nm and 280 nm | General Practice |

| Purity Achieved | >95% | [3] |

Experimental Protocol: RP-HPLC Purification

Materials:

-

Crude Stylostatin 1

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Preparative or semi-preparative RP-HPLC system with a C18 column

Procedure:

-

Sample Preparation: Dissolve the crude Stylostatin 1 in a minimal amount of a solvent mixture compatible with the mobile phase (e.g., 50% acetonitrile/water). Filter the sample through a 0.45 µm syringe filter.

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.

-

Injection and Elution: Inject the filtered sample onto the column. Elute the peptide using a linear gradient of Solvent B. A typical gradient might be from 5% to 65% Solvent B over 30-40 minutes.

-

Fraction Collection: Collect fractions based on the UV chromatogram peaks.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.

-

Pooling and Lyophilization: Pool the fractions containing pure Stylostatin 1 (>95% purity). Freeze the pooled fractions and lyophilize to obtain the pure peptide as a white powder.

Purification Workflow Diagram

Caption: Workflow for the purification of Stylostatin 1.

Biological Activity and Signaling Pathway

Mechanism of Action

Stylostatin 1 has been reported to exhibit cytotoxic effects against various cancer cell lines. While a specific, detailed signaling pathway has not been fully elucidated in the available literature, studies on similar compounds and initial findings for Stylostatin 1 suggest a mechanism involving the induction of apoptosis.

One study on a related compound, Stylosin, indicated that its cytotoxic effects on prostate cancer cells are mediated through the inhibition of the 15-lipoxygenase-1 (15-LOX-1) enzyme, which subsequently triggers apoptosis.[5] It is plausible that Stylostatin 1 may act through a similar mechanism in certain cell types.

Postulated Signaling Pathway Diagram

Given the limited specific information for Stylostatin 1, a generalized diagram for a potential apoptosis-inducing pathway is presented. This is a hypothetical pathway based on the known actions of similar cytotoxic peptides and should be a subject of further investigation.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. researchgate.net [researchgate.net]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. US20110313131A1 - Reversed phase hplc purification of a glp-1 analogue - Google Patents [patents.google.com]

- 5. Stylosin and some of its synthetic derivatives induce apoptosis in prostate cancer cells as 15-lipoxygenase enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Cartilostatin-1 in Cartilage Tissue Engineering: A Novel Therapeutic Approach

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Cartilostatin-1, a peptide derived from the neuropeptide Cortistatin (CST), has emerged as a promising candidate for therapeutic intervention in cartilage degenerative diseases such as osteoarthritis (OA). Its primary mechanism of action involves the potent suppression of inflammatory pathways that drive cartilage degradation, thereby creating a more favorable environment for cartilage preservation and repair. This document provides an overview of the application of Cartilostatin-1 in cartilage tissue engineering, detailing its mechanism of action and providing protocols for its in vitro and in vivo evaluation.

Mechanism of Action

Cartilostatin-1 exerts its protective effects on cartilage by directly counteracting the catabolic effects of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), a key mediator in the pathogenesis of osteoarthritis.[1] The proposed signaling pathway is initiated by the binding of Cartilostatin-1 to TNF-α receptors (TNFR1 and TNFR2) on the surface of chondrocytes. This competitive binding antagonizes the action of TNF-α, leading to the downstream inhibition of the NF-κB signaling pathway.[1]

The inhibition of NF-κB activation results in a significant reduction in the expression and production of several key catabolic and inflammatory mediators, including:

-

Matrix Metalloproteinase-13 (MMP-13): A collagenase that plays a crucial role in the degradation of type II collagen, the primary structural component of articular cartilage.[1]

-

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5): An aggrecanase responsible for the breakdown of aggrecan, a major proteoglycan in the cartilage extracellular matrix.[1]

-

Pro-inflammatory Cytokines (IL-1β and IL-6): These cytokines amplify the inflammatory cascade within the joint, leading to further cartilage destruction and apoptosis of chondrocytes.[1]

By mitigating the effects of these destructive enzymes and cytokines, Cartilostatin-1 helps to preserve the integrity of the cartilage matrix and maintain chondrocyte viability.

Therapeutic Potential

The unique mechanism of action of Cartilostatin-1 positions it as a potential disease-modifying agent for osteoarthritis and a valuable component in cartilage tissue engineering strategies. Its applications include:

-

Direct Intra-articular Injection: As a standalone therapy to reduce inflammation and slow the progression of cartilage degeneration in osteoarthritic joints.

-

Incorporation into Biomaterial Scaffolds: Loading Cartilostatin-1 into hydrogels or other scaffolds can create a localized and sustained anti-inflammatory environment, promoting the survival and function of encapsulated chondrocytes or stem cells for cartilage repair.

-

Supplementation in Cell Culture Media: The addition of Cartilostatin-1 to in vitro chondrocyte or mesenchymal stem cell (MSC) cultures can enhance chondrogenesis and protect against inflammatory stress.

Quantitative Data Summary

| Parameter | Value | Reference |

| In Vitro TNF-α Concentration | 10 ng/mL | [1] |

| In Vitro Cartilostatin-1 Concentration | 100 nM | [1] |

| Reduction in MMP-13 expression (in vitro) | Statistically significant decrease | [1] |

| Reduction in ADAMTS-5 expression (in vitro) | Statistically significant decrease | [1] |

| Reduction in IL-1β production (in vitro) | Statistically significant decrease | [1] |

| Reduction in IL-6 production (in vitro) | Statistically significant decrease | [1] |

Experimental Protocols

Protocol 1: In Vitro Evaluation of Cartilostatin-1 on Primary Chondrocytes

Objective: To assess the anti-inflammatory and chondroprotective effects of Cartilostatin-1 on primary chondrocytes stimulated with TNF-α.

Materials:

-

Primary human or murine articular chondrocytes

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Recombinant human or murine TNF-α

-

Cartilostatin-1 peptide

-

TRIzol reagent for RNA extraction

-

qRT-PCR reagents and primers for MMP-13, ADAMTS-5, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH)

-

ELISA kits for IL-1β and IL-6

-

Western blot reagents and antibodies for p-p65, p65, and β-actin

Procedure:

-

Cell Culture: Culture primary chondrocytes in DMEM with 10% FBS until 80-90% confluent.

-

Starvation: Serum-starve the cells for 12-24 hours in DMEM with 1% FBS.

-

Treatment:

-

Pre-treat the cells with Cartilostatin-1 (100 nM) for 2 hours.

-

Stimulate the cells with TNF-α (10 ng/mL) for 24 hours in the presence or absence of Cartilostatin-1.

-

Include a control group with no treatment and a group with only TNF-α stimulation.

-

-

RNA Extraction and qRT-PCR:

-

Lyse the cells with TRIzol and extract total RNA according to the manufacturer's protocol.

-

Perform reverse transcription to synthesize cDNA.

-

Conduct qRT-PCR to quantify the relative gene expression of MMP-13, ADAMTS-5, IL-1β, and IL-6.

-

-

ELISA:

-

Collect the cell culture supernatant.

-

Measure the concentration of secreted IL-1β and IL-6 using respective ELISA kits according to the manufacturer's instructions.

-

-

Western Blot:

-

Lyse the cells in RIPA buffer and quantify protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-p65, p65, and β-actin, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Protocol 2: In Vivo Evaluation of Cartilostatin-1 in a Surgically Induced Osteoarthritis Model

Objective: To determine the therapeutic efficacy of intra-articular injection of Cartilostatin-1 in a preclinical model of osteoarthritis.

Materials:

-

8-10 week old male C57BL/6 mice

-

Cartilostatin-1 peptide dissolved in sterile saline

-

Surgical instruments for destabilization of the medial meniscus (DMM) surgery

-

Micro-CT scanner

-

Histology reagents (formalin, decalcifying solution, paraffin, Safranin O/Fast Green staining reagents)

-

OARSI scoring system for histological evaluation

Procedure:

-

Animal Model:

-

Induce osteoarthritis in the right knee joint of the mice by DMM surgery. The left knee will serve as a sham-operated control.

-

-

Treatment:

-

One week post-surgery, begin intra-articular injections into the right knee.

-

Divide the animals into two groups: a control group receiving sterile saline and a treatment group receiving Cartilostatin-1 (e.g., 10 µL of a 10 µM solution) once a week for 8 weeks.

-

-

Analysis:

-

At 8 weeks post-surgery, euthanize the animals.

-

-

Micro-CT Analysis:

-

Scan the knee joints to assess subchondral bone changes and osteophyte formation.

-

-

Histological Analysis:

-

Fix the knee joints in 10% formalin, decalcify, and embed in paraffin.

-

Section the joints and stain with Safranin O/Fast Green to visualize cartilage proteoglycan content.

-

Score the cartilage degradation using the OARSI scoring system.

-

Visualizations

Caption: Cartilostatin-1 signaling pathway in chondrocytes.

Caption: In vitro experimental workflow.

References

Application Notes and Protocols for In Vivo Studies of Novel Compounds

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific in vivo dosage and administration protocols for a compound identified as "Cartilostatin 1." The following application notes and protocols are based on established general guidelines for the in vivo administration of novel compounds to laboratory animals.[1][2][3][4][5][6][7][8][9][10] Researchers must conduct preliminary dose-finding and toxicity studies to establish a safe and effective dose range for any new investigational compound, including "this compound." All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[1][6]

Introduction

These notes provide a framework for researchers, scientists, and drug development professionals on the appropriate dosage and administration of a novel investigational compound for in vivo studies. The protocols and data presented are intended as a starting point and should be adapted based on the specific physicochemical properties of the test compound, the animal model being used, and the scientific objectives of the study.

Data Presentation: Recommended Administration Volumes and Needle Sizes

The following tables summarize recommended maximum administration volumes and appropriate needle sizes for common laboratory animal species and administration routes. Adherence to these guidelines is crucial to minimize animal distress and ensure the accuracy and reproducibility of experimental results.[2][3][4]

Table 1: Recommended Maximum Administration Volumes (ml/kg)

| Species | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) | Intramuscular (IM) | Oral (PO) |

| Mouse | 10 | 20 | 10 | 5 | 20 |

| Rat | 5 | 10 | 5 | 5 | 20 |

| Rabbit | 2 | 10 | 5 | 0.5 | 20 |

| Dog | 5 | 10 | 5 | 0.5 | 10 |

| Non-human Primate | 5 | 10 | 5 | 0.5 | 10 |

Note: These volumes are for single administrations. For repeated dosing, smaller volumes may be necessary. Bolus IV injections should typically be 10-50% of the slow injection volume listed.[4]

Table 2: Recommended Needle Sizes (Gauge)

| Species | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) | Intramuscular (IM) |

| Mouse | 27-30 | 25-27 | 25-27 | 27-30 |

| Rat | 23-25 | 23-25 | 23-25 | 25-27 |

| Rabbit | 22-25 | 22-23 | 22-23 | 23-25 |

| Dog | 20-23 | 20-22 | 20-22 | 22-23 |

| Non-human Primate | 22-25 | 22-23 | 22-23 | 23-25 |

Note: The smallest appropriate needle size should be used to minimize tissue trauma.[2][3]

Experimental Protocols

The following are generalized protocols for the administration of a novel compound. These should be adapted into a detailed study-specific protocol for IACUC submission.

Preparation of the Investigational Compound

-

Formulation: The compound should be dissolved or suspended in a sterile, biocompatible vehicle (e.g., saline, phosphate-buffered saline, or a specific formulation vehicle). The final formulation should be assessed for sterility, pH, and osmolality.[6]

-

Concentration: The concentration of the compound in the vehicle should be calculated to ensure the desired dose is administered within the recommended volume limits for the chosen animal model and route of administration.

-

Storage: The formulated compound should be stored under conditions that ensure its stability and sterility. If the shelf life is unknown, it is recommended to prepare the formulation fresh, at least weekly.[6]

Animal Preparation and Restraint

-

Acclimatization: Animals should be allowed to acclimate to the facility and housing conditions for a minimum of one week before the start of the study.

-

Identification: Each animal should be uniquely identified (e.g., ear tag, tattoo, microchip).

-

Restraint: Appropriate restraint methods should be used to minimize stress and ensure the safety of both the animal and the handler. For some procedures, sedation or anesthesia may be required.

Administration Procedures

-

Site Selection: Common sites for IV injection in rodents include the lateral tail vein.[1][4]

-

Procedure: a. Warm the animal's tail (if applicable) to dilate the blood vessels. b. Place the animal in a suitable restraint device. c. Swab the injection site with an appropriate antiseptic. d. Insert the needle into the vein at a shallow angle. e. Aspirate gently to confirm placement in the vein (a flash of blood should be visible in the needle hub). f. Inject the compound slowly and steadily. g. Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Site Selection: Injections are typically administered in the lower abdominal quadrants.[1]

-

Procedure: a. Restrain the animal with its head tilted downwards to move the abdominal organs away from the injection site. b. Swab the injection site with an appropriate antiseptic. c. Insert the needle at a 30-45 degree angle into the peritoneal cavity. d. Aspirate to ensure the needle has not entered the bladder or intestines.[1] e. Inject the compound. f. Withdraw the needle.

-

Site Selection: The loose skin over the back, between the shoulder blades, is a common site.

-

Procedure: a. Tent the skin at the injection site. b. Insert the needle into the base of the tented skin, parallel to the body. c. Aspirate to ensure the needle has not entered a blood vessel. d. Inject the compound. e. Withdraw the needle and gently massage the area to aid dispersal.

Post-Administration Monitoring

Animals should be closely monitored for any adverse reactions following administration of the compound. This includes observing for changes in behavior, appetite, weight, and any signs of pain or distress.[6] The frequency of monitoring will depend on the nature of the compound and the study objectives.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be investigated in a drug development context. Understanding such pathways is crucial for elucidating a compound's mechanism of action.[11][12][13][14][15]

Caption: Hypothetical signaling cascade for "this compound".

Experimental Workflow

The diagram below outlines a general workflow for an in vivo efficacy study of a novel compound.[7][10][16][17]

Caption: General workflow for an in vivo efficacy study.

References

- 1. az.research.umich.edu [az.research.umich.edu]

- 2. iacuc.wsu.edu [iacuc.wsu.edu]

- 3. cm.nus.edu.sg [cm.nus.edu.sg]

- 4. Substance Administration - Recommended Volumes (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]

- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.olemiss.edu [research.olemiss.edu]

- 7. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 10. preprints.org [preprints.org]

- 11. researchgate.net [researchgate.net]

- 12. lifechemicals.com [lifechemicals.com]

- 13. quora.com [quora.com]

- 14. KEGG PATHWAY Database [genome.jp]

- 15. The Role of Systems Biologic Approach in Cell Signaling and Drug Development Responses—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes & Protocols: Cell-Based Assays for the Functional Analysis of Cartilostatin-1

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cartilostatin-1 is a peptide derived from the thrombospondin type I repeat (TSR) domain, a motif found in a variety of extracellular matrix proteins, including the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family.[1] Like other molecules containing TSR domains, such as thrombospondin-1, Cartilostatin-1 has been identified as a potential endogenous inhibitor of angiogenesis.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, making anti-angiogenic compounds like Cartilostatin-1 promising candidates for therapeutic development.[3][4][5]

These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the biological functions of Cartilostatin-1, with a primary focus on its anti-angiogenic and chondro-protective activities. The assays described herein are essential for elucidating its mechanism of action and evaluating its therapeutic potential.

Anti-Angiogenic Activity Assays

The anti-angiogenic properties of Cartilostatin-1 can be assessed by evaluating its effects on key processes in endothelial cells, such as proliferation, migration, and differentiation into capillary-like structures. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for these assays.[3]

Endothelial Cell Proliferation Assay (XTT)

Principle: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method used to assess cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan dye.[6] The amount of formazan produced is directly proportional to the number of viable cells. This assay is used to quantify the anti-proliferative effect of Cartilostatin-1 on endothelial cells.

Experimental Protocol:

-

Cell Seeding: Seed HUVECs in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete endothelial growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Cartilostatin-1 in serum-free or low-serum medium. Remove the culture medium from the wells and add 100 µL of the Cartilostatin-1 dilutions. Include wells with medium alone (blank) and untreated cells (negative control).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.

-

XTT Reagent Preparation: Immediately before use, thaw the XTT labeling reagent and the electron-coupling reagent at 37°C. Prepare the XTT labeling mixture by mixing 5 mL of the XTT reagent with 0.1 mL of the electron-coupling reagent.[6]

-

Assay Reaction: Add 50 µL of the prepared XTT labeling mixture to each well.[6]

-

Incubation: Incubate the plate for 4 hours at 37°C and 5% CO₂.

-

Data Acquisition: Measure the absorbance of the samples at 450-500 nm using a microplate reader. A reference wavelength of 660 nm should be used to subtract background absorbance.[6][7]

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log concentration of Cartilostatin-1 to determine the IC₅₀ value.

Data Presentation:

| Cartilostatin-1 (µg/mL) | Absorbance (450nm) (Mean ± SD) | % Proliferation Inhibition |

| 0 (Control) | 1.25 ± 0.08 | 0% |

| 0.01 | 1.05 ± 0.06 | 16% |

| 0.1 | 0.88 ± 0.05 | 30% |

| 1.0 | 0.63 ± 0.04 | 50% |

| 10.0 | 0.45 ± 0.03 | 64% |

| 100.0 | 0.42 ± 0.04 | 66% |

Table 1: Representative data showing the dose-dependent anti-proliferative effect of Cartilostatin-1 on HUVECs. A biphasic dose response, where activity declines at higher concentrations, has been observed for some anti-angiogenic peptides.[1]

Experimental Workflow: XTT Proliferation Assay

Endothelial Cell Migration Assay (Transwell)

Principle: The Transwell assay, or Boyden chamber assay, is used to assess cell migration towards a chemoattractant.[8] Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., VEGF or serum). The inhibitory effect of Cartilostatin-1 on migration is quantified by counting the number of cells that move through the membrane pores to the lower surface.[9][10]

Experimental Protocol:

-

Chamber Preparation: Place 24-well Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.[8]

-

Chemoattractant Addition: Add 600 µL of endothelial growth medium containing a chemoattractant (e.g., 10% FBS or 20 ng/mL VEGF) to the lower chamber.[11]

-

Cell Preparation: Harvest HUVECs and resuspend them in serum-free medium to a concentration of 1 x 10⁵ cells/mL. Pre-incubate the cell suspension with various concentrations of Cartilostatin-1 for 30 minutes at room temperature.

-

Cell Seeding: Add 200 µL of the cell suspension to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate for 4-6 hours at 37°C and 5% CO₂.

-

Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% formaldehyde for 10 minutes.[11] Stain the cells with 0.1% Crystal Violet for 20-30 minutes.[11]

-

Imaging and Quantification: Wash the inserts gently with water and allow them to air dry. Image the lower surface of the membrane using a microscope at 100x or 200x magnification. Count the number of migrated cells in 3-5 random fields per insert.

-

Data Analysis: Calculate the average number of migrated cells per field for each condition. Express the results as a percentage of migration relative to the untreated control.

Data Presentation:

| Cartilostatin-1 (µg/mL) | Migrated Cells per Field (Mean ± SD) | % Migration Inhibition |

| 0 (Control) | 152 ± 12 | 0% |

| 0.1 | 115 ± 9 | 24% |

| 1.0 | 78 ± 7 | 49% |

| 10.0 | 41 ± 5 | 73% |

| 100.0 | 35 ± 6 | 77% |

Table 2: Representative data showing the inhibitory effect of Cartilostatin-1 on VEGF-induced HUVEC migration.

Experimental Workflow: Transwell Migration Assay

References

- 1. Anti-angiogenic peptides identified in thrombospondin type I domains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptides derived from two separate domains of the matrix protein thrombospondin-1 have anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Antitumor and Anti-Angiogenesis Activity of Pyrone- or Pyridone-Embedded Analogs of Cortistatin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-angiogenic activity of a novel angiostatin-like plasminogen fragment produced by a bacterial metalloproteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of potent and practical antiangiogenic agents inspired by cortistatin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]